molecular formula C10H13N3O3 B2763885 1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid CAS No. 1596926-46-3

1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid

Cat. No.: B2763885
CAS No.: 1596926-46-3
M. Wt: 223.232
InChI Key: UXBQIJNWMJIUCA-UHFFFAOYSA-N
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Description

1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid is a heterocyclic compound that features both pyrimidine and piperidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a pyrimidine derivative with a piperidine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to ensure efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Oxo-1H-pyrimidin-4-YL)piperidine-4-carboxylic acid is unique due to the presence of both pyrimidine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

1-(6-oxo-1H-pyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9-5-8(11-6-12-9)13-3-1-7(2-4-13)10(15)16/h5-7H,1-4H2,(H,15,16)(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBQIJNWMJIUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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